Selective Inhibition of CYP11B1 over CYP11B2: A Key Differentiator from Other Cinnoline Analogs
In a direct head-to-head comparison within a patent study, 4-(2-Methoxyphenyl)cinnoline demonstrated a 9.6-fold selectivity for inhibiting the human cytochrome P450 enzyme CYP11B1 (IC50 = 95 nM) over the closely related isoform CYP11B2 (IC50 = 914 nM) in a cellular assay [1]. This selectivity profile is a critical differentiator from other cinnoline derivatives within the same patent series, such as the compound designated '41' (US9394290, 41), which exhibited lower potency and selectivity (CYP11B1 IC50 = 500 nM; CYP11B2 IC50 = 1000 nM) [2]. The enhanced potency and selectivity of 4-(2-Methoxyphenyl)cinnoline are attributed to the specific 2-methoxyphenyl substitution at the cinnoline 4-position [1].
| Evidence Dimension | Inhibition of human cytochrome P450 isoforms (CYP11B1 vs. CYP11B2) in a cellular assay |
|---|---|
| Target Compound Data | CYP11B1 IC50 = 95 nM; CYP11B2 IC50 = 914 nM |
| Comparator Or Baseline | Compound '41' (US9394290, 41): CYP11B1 IC50 = 500 nM; CYP11B2 IC50 = 1000 nM |
| Quantified Difference | 9.6-fold selectivity (CYP11B2/CYP11B1) for the target compound vs. 2-fold selectivity for comparator '41' |
| Conditions | V79MZ cells expressing human CYP11B1 and CYP11B2 genes, using [3H]11-deoxycorticosterone as substrate, analyzed by HPLC radioflow detector |
Why This Matters
This quantifiable selectivity profile is crucial for researchers developing targeted therapies for Cushing's syndrome or metabolic diseases, as it suggests a potential for reduced off-target effects compared to less selective cinnoline analogs.
- [1] Universitaet des Saarlandes. US Patent 9,394,290. Cinnoline derivatives as selective CYP11B1 inhibitors. Example 30. 2016. View Source
- [2] BindingDB. Entry for BDBM50378942 (US9394290, 30) and BDBM50378953 (US9394290, 41). View Source
